Novokinin

Descripción general

Descripción

Angiotensin AT2 receptor agonist (Ki = 7 μM). Antagonises the antinociceptive effect of morphine, shows antihypertensive, vasorelaxing and anorexigenic effects in vivo. Orally active. Shows central effects.

Novokinin is an angiotensin AT2 receptor agonist. This compound exhibits vasorelaxing and hypotensive activity via activation of the IP (prostacyclin) receptor, and suppresses food intake via activation of PGE2-EP4 interaction.

Mecanismo De Acción

Target of Action

Novokinin is a synthetic peptide that primarily targets the Angiotensin Type II receptor (AT2R) . The AT2R plays a crucial role in counteracting the vasoconstrictor effects of AT1R stimulation, contributing to blood pressure control .

Mode of Action

This compound interacts with its primary target, the AT2R, resulting in vasodilation and a reduction in blood pressure . This interaction is believed to be mediated by the prostaglandin I2-IP receptor pathway . The AT2R activation by this compound can also lead to anorexigenic effects, which are mediated by the PGE2-EP4 receptor pathway downstream of the AT2R .

Biochemical Pathways

This compound affects the Renin-Angiotensin System (RAS) and the arachidonic acid (ArA) pathway . Inflammation can cause a significant imbalance in cardioprotective RAS components like ACE2, AT2R, and Ang 1-7 and increases the ArA inflammatory metabolites like hydroxyeicosatetraenoic acids (HETEs) . This compound helps restore balance in the RAS and favors the production of different epoxyeicosatrienoic acids (EETs), which are anti-inflammatory mediators .

Pharmacokinetics

Peptide drugs like this compound often suffer from plasma instability and short half-life . To overcome these challenges, a novel bone-targeting this compound conjugate (Novo Conj) was developed . This conjugate uses the bone as a reservoir for sustained release and protection from systemic degradation, thereby improving stability and enhancing pharmacological efficacy .

Result of Action

The primary result of this compound’s action is a reduction in blood pressure . It achieves this by relaxing the mesenteric artery isolated from spontaneously hypertensive rats (SHRs) . Additionally, this compound has been found to have anti-inflammatory effects . It can restore balance in the RAS and favor the production of different EETs, which are anti-inflammatory mediators .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the bone-targeting this compound conjugate (Novo Conj) uses the bone as a reservoir for sustained release and protection from systemic degradation . This strategy enhances the stability and pharmacological efficacy of this compound, making it a promising candidate for managing conditions like hypertension and inflammation .

Análisis Bioquímico

Biochemical Properties

Novokinin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the angiotensin type II receptor (AT2R). This interaction is crucial for its vasorelaxing and anti-inflammatory effects. This compound also interacts with components of the renin-angiotensin system, such as angiotensin-converting enzyme 2 (ACE2) and angiotensin 1-7 (Ang 1-7), which are involved in regulating blood pressure and inflammation .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to reduce anxiety and hyperactivity in spontaneously hypertensive rats, indicating its potential effects on the central nervous system. This compound also affects cell signaling pathways, particularly those involving the renin-angiotensin system. It modulates gene expression related to inflammation and cardiovascular function, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the angiotensin type II receptor (AT2R). This binding leads to the activation of signaling pathways that result in vasorelaxation and anti-inflammatory effects. This compound also inhibits the activity of angiotensin-converting enzyme 1 (ACE1), reducing the production of angiotensin II (Ang II) and promoting the formation of angiotensin 1-7 (Ang 1-7), which has protective cardiovascular effects. Additionally, this compound influences gene expression by modulating transcription factors involved in inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to have a short half-life and is prone to degradation in plasma. Modifications such as bone-targeted delivery have been shown to improve its stability and prolong its effects. Long-term studies have demonstrated that this compound can maintain its anti-inflammatory and vasorelaxing effects over extended periods, particularly when delivered in a sustained-release form .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to reduce blood pressure and inflammation without significant adverse effects. At higher doses, there may be potential toxic effects, including hypotension and altered cardiovascular function. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the renin-angiotensin system. It interacts with enzymes such as angiotensin-converting enzyme 2 (ACE2) and promotes the formation of angiotensin 1-7 (Ang 1-7), which has anti-inflammatory and vasorelaxing effects. This compound also affects the metabolism of arachidonic acid, leading to the production of anti-inflammatory mediators such as epoxyeicosatrienoic acids (EETs) .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cardiovascular system and inflammatory tissues. This compound’s distribution is also influenced by its stability and degradation, with modifications such as bone-targeted delivery enhancing its accumulation in specific tissues .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound’s interaction with the angiotensin type II receptor (AT2R) occurs at the cell membrane, where it exerts its vasorelaxing and anti-inflammatory effects. Additionally, this compound may localize to intracellular compartments involved in gene expression and signaling pathways .

Actividad Biológica

Novokinin is a synthetic peptide derived from ovalbumin, characterized by its sequence Arg-Pro-Lys-Leu-Pro-Trp. It primarily acts as an agonist for the Angiotensin Type 2 receptor (AT2R) and has been studied for its diverse biological activities, including anti-inflammatory, antihypertensive, and anorexigenic effects. This article compiles recent findings on the biological activity of this compound, emphasizing its therapeutic potential and underlying mechanisms.

This compound exerts its effects through the activation of AT2R, which plays a crucial role in various physiological processes:

- Anti-inflammatory Effects : In a study involving adjuvant-induced arthritis (AIA) in rats, this compound was shown to restore balance in the renin-angiotensin system (RAS) components, enhancing the production of anti-inflammatory mediators such as epoxyeicosatrienoic acids (EETs) .

- Vasorelaxation and Antihypertensive Activity : this compound has demonstrated significant vasorelaxant properties in isolated mesenteric arteries from spontaneously hypertensive rats, contributing to its antihypertensive effects .

- Anorexigenic Activity : Research indicates that this compound suppresses food intake via central mechanisms, specifically through the activation of prostaglandin E2 receptors downstream of AT2R .

Case Studies

-

Adjuvant-Induced Arthritis Model :

- Objective : To evaluate the anti-inflammatory potential of this compound.

- Methodology : Rats were treated with this compound or a conjugated form (Novo Conj) targeting bone tissue.

- Results : The study found that both forms significantly reduced inflammation markers and improved RAS balance compared to control groups. The conjugated form exhibited enhanced stability and prolonged action due to its bone-targeting capabilities .

-

Diabetes Mellitus Model :

- Objective : To assess the effects of this compound on streptozotocin-induced type 1 diabetes in Wistar rats.

- Methodology : this compound was administered intracerebroventricularly, and various physiological parameters were measured.

- Results : this compound treatment led to increased food and water consumption while reducing weight gain in healthy rats. In diabetic rats, it restored cognitive function and reduced hyperalgesia, indicating a potential role in managing diabetic complications .

Data Summary

Challenges in Development

Despite its promising therapeutic effects, this compound faces significant challenges in drug development:

- Rapid Clearance : Peptides like this compound are quickly metabolized and cleared from the body.

- Poor Bioavailability : They exhibit low oral bioavailability due to degradation by gastrointestinal enzymes.

- Short Half-Life : The pharmacokinetic profile necessitates innovative delivery systems to enhance stability and efficacy .

Aplicaciones Científicas De Investigación

Antihypertensive Properties

Mechanism of Action

Novokinin acts primarily as an angiotensin II type 2 receptor (AT2) agonist. Its structure, Arg-Pro-Leu-Lys-Pro-Trp, allows it to induce vasorelaxation and lower blood pressure effectively. Research indicates that this compound's hypotensive effects are mediated by prostaglandin I2 and the renin-angiotensin system (RAS) modulation .

Case Studies and Findings

- Transgenic Rice Studies : A notable study developed transgenic rice seeds expressing this compound, which demonstrated significant antihypertensive activity in spontaneously hypertensive rats. Oral administration of these seeds resulted in a marked reduction in systolic blood pressure, showcasing a novel dietary approach to hypertension management .

- Animal Models : In hypertensive rat models, this compound administration resulted in reduced systolic blood pressure at doses as low as 0.03 mg/kg intravenously and 0.1 mg/kg orally. The hypotensive effect was blocked by AT2 receptor antagonists, confirming the receptor's role in mediating these effects .

Anti-inflammatory Applications

Bone-Targeted Delivery Systems

Recent research has explored the use of bone-targeted delivery systems for this compound to enhance its anti-inflammatory effects in conditions such as rheumatoid arthritis. This approach aims to improve the stability and bioavailability of this compound while specifically targeting inflamed tissues .

Clinical Implications

- Rheumatoid Arthritis Treatment : In vivo studies have shown that this compound conjugates can attenuate clinical signs of adjuvant-induced arthritis in rats. The treatment led to a significant reduction in pro-inflammatory markers associated with RAS components and arachidonic acid metabolites .

- Molecular Mechanisms : The anti-inflammatory action of this compound is linked to its ability to dampen the expression of various inflammatory mediators, thereby potentially offering a new therapeutic avenue for managing chronic inflammatory diseases .

Summary of Research Findings

Propiedades

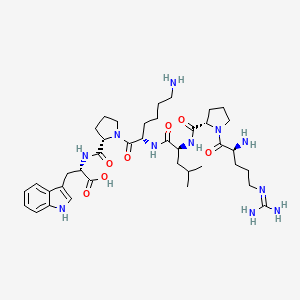

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H61N11O7/c1-23(2)20-29(47-34(52)31-14-8-18-49(31)36(54)26(41)11-7-17-44-39(42)43)33(51)46-28(13-5-6-16-40)37(55)50-19-9-15-32(50)35(53)48-30(38(56)57)21-24-22-45-27-12-4-3-10-25(24)27/h3-4,10,12,22-23,26,28-32,45H,5-9,11,13-21,40-41H2,1-2H3,(H,46,51)(H,47,52)(H,48,53)(H,56,57)(H4,42,43,44)/t26-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJSVACAALWGRF-LQPYQXOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H61N11O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433653 | |

| Record name | L-Tryptophan, L-arginyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

796.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358738-77-9 | |

| Record name | L-Tryptophan, L-arginyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.